Superior GSK-3β Inhibitory Potency vs. Parent Indirubin-3'-monoxime
5-iodo-Indirubin-3'-monoxime exhibits a 2.4-fold higher potency for GSK-3β inhibition compared to its parent compound, Indirubin-3'-monoxime. This difference is critical for experiments where maximal target engagement at lower concentrations is required .
| Evidence Dimension | GSK-3β inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Indirubin-3'-monoxime (22 nM) |
| Quantified Difference | 2.4-fold more potent (lower IC50) |
| Conditions | In vitro kinase activity assay with recombinant GSK-3β |
Why This Matters
This 2.4-fold increase in potency translates to a lower required compound concentration for achieving the same level of target inhibition, which can minimize potential off-target effects and reduce compound costs in large-scale or long-term studies.
